molecular formula C22H22FN3O B2812988 (6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326922-06-8

(6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2812988
M. Wt: 363.436
InChI Key: VRZKJRXCUVNQLZ-UHFFFAOYSA-N
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Description

The compound (6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C22H22FN3O. It is part of the fluoroquinolone family of antibacterials .


Synthesis Analysis

The synthesis of fluoroquinolones involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by a quinolone skeleton, which can be modified by incorporating fluorine atoms at C-6 and other positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .


Chemical Reactions Analysis

Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .

Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

Research on derivatives similar to "(6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" includes studies on their spectroscopic properties and theoretical evaluations. For example, Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study highlighted the impact of structure and environment on these properties, providing insights into their potential applications in fluorescence-based technologies (Al-Ansari, 2016).

Anticonvulsant Activity

Another area of interest is the design and synthesis of derivatives for pharmacological applications. Malik and Khan (2014) synthesized derivatives as sodium channel blockers and anticonvulsant agents, indicating the potential therapeutic applications of these compounds. This work emphasizes the medicinal chemistry aspect, exploring the compounds' effectiveness in modulating biological targets (Malik & Khan, 2014).

Structural and DFT Studies

The structural characterization and DFT (Density Functional Theory) studies of certain derivatives, such as those by Huang et al. (2021), provide valuable insights into their molecular configurations and electronic properties. These studies contribute to the fundamental understanding of the compounds' physicochemical properties, which is crucial for their application in material science and medicinal chemistry (Huang et al., 2021).

Tubulin Polymerization Inhibition

Compounds with a similar structure have been explored for their potential in cancer therapy. Srikanth et al. (2016) investigated 2-anilino-3-aroylquinolines as potent tubulin polymerization inhibitors, demonstrating their cytotoxic activity against various human cancer cell lines. This research suggests the utility of these compounds in developing new anticancer drugs (Srikanth et al., 2016).

Fluorescent Labeling Reagents

Derivatives have also been explored as novel fluorophores for biomedical analysis, offering strong fluorescence across a wide pH range in aqueous media. Hirano et al. (2004) described the synthesis and application of such fluorophores, highlighting their stability and potential as fluorescent labeling reagents for analytical purposes (Hirano et al., 2004).

Future Directions

The future directions for research on (6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their antimicrobial activity, the development of new synthetic routes, and the investigation of their potential applications in medicine .

properties

IUPAC Name

[6-fluoro-4-[(2-methylphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-6-2-3-7-16(15)13-25-21-18-12-17(23)8-9-20(18)24-14-19(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZKJRXCUVNQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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